molecular formula C11H11N5O B11226058 6-methyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidin-4-ol

6-methyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidin-4-ol

Cat. No.: B11226058
M. Wt: 229.24 g/mol
InChI Key: GGEJBKQZYRYDOC-NTUHNPAUSA-N
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Description

6-METHYL-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that features both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of 4-pyridinecarboxaldehyde with 6-methyl-2-hydrazinopyrimidin-4-one under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

6-METHYL-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-METHYL-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]pyrimidin-4-ol
  • 6-Methyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1H-pyrimidin-4-one

Uniqueness

6-METHYL-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

4-methyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N5O/c1-8-6-10(17)15-11(14-8)16-13-7-9-2-4-12-5-3-9/h2-7H,1H3,(H2,14,15,16,17)/b13-7+

InChI Key

GGEJBKQZYRYDOC-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=NC=C2

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=NC=C2

Origin of Product

United States

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